molecular formula C23H23FN2O3 B2979373 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one CAS No. 898418-13-8

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one

Cat. No.: B2979373
CAS No.: 898418-13-8
M. Wt: 394.446
InChI Key: QIQPVUIOBBOVND-UHFFFAOYSA-N
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Description

2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one (CAS 898418-13-8) is a high-purity chemical compound with a molecular formula of C23H23FN2O3 and a molecular weight of 394.44 g/mol. This synthetic intermediate features a 4H-pyran-4-one core structure substituted with a benzyloxy group at the 5-position and a 4-(2-fluorophenyl)piperazin-1-ylmethyl moiety at the 2-position. The presence of the fluorophenylpiperazine group is a significant structural feature, as recent Structure-Activity Relationship (SAR) studies on compounds containing this pharmacophore have demonstrated its critical importance in biological activity, particularly for inhibiting targets like equilibrative nucleoside transporters (ENTs) . Research indicates that the halogen substitution on the phenyl ring of the piperazine moiety is essential for maintaining potent inhibitory effects on transporter proteins . This compound serves as a valuable building block in medicinal chemistry research for developing novel bioactive molecules and investigating structure-activity relationships. It is suitable for various research applications, including synthetic chemistry, pharmaceutical development, and biochemical screening. The compound is supplied with a minimum purity of 90% and is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c24-20-8-4-5-9-21(20)26-12-10-25(11-13-26)15-19-14-22(27)23(17-28-19)29-16-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQPVUIOBBOVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one (commonly referred to as FPMINT ) is a synthetic molecule that has gained attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of FPMINT is characterized by its unique arrangement of functional groups, which contribute to its biological activity. The molecular formula is C23H22FN2O3C_{23}H_{22}FN_2O_3, and it has a molecular weight of approximately 428.88 g/mol. The presence of the 2-fluorophenyl group and the piperazine moiety are crucial for its interaction with biological targets.

FPMINT has been identified as an inhibitor of equilibrative nucleoside transporters (ENTs) , particularly showing selectivity towards ENT2 over ENT1. ENTs are integral in regulating nucleotide synthesis and adenosine signaling, making them significant targets in cancer therapy and other diseases .

Structure-Activity Relationship

Research has demonstrated that modifications to the FPMINT structure can significantly impact its potency and selectivity. For instance, analogues of FPMINT have been screened to evaluate their effectiveness in inhibiting ENTs, revealing that certain derivatives exhibit enhanced selectivity and potency .

Biological Activity Data

The following table summarizes key findings related to the biological activity of FPMINT:

Study Biological Activity Selectivity Potency Notes
Tang et al. (2016)Inhibition of ENT25-10 times more selective than ENT1HighDemonstrated significant effects in vitro
Hammond (2000)Nucleotide synthesis regulation-ModerateIdentified as a potential therapeutic target
Recent AnalysesStructure-activity relationshipsVaries by analogueVaries by analogueOngoing studies to optimize efficacy

Case Studies

  • In Vitro Studies : Several in vitro experiments have been conducted using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. These studies confirmed that FPMINT effectively inhibits ENT2, leading to altered adenosine signaling pathways, which could have implications for cancer treatment .
  • Therapeutic Potential : In a study focusing on cancer cell lines, FPMINT was shown to reduce cell proliferation when administered at specific concentrations, indicating its potential as an anti-cancer agent. Further research is required to establish dosage and efficacy in vivo.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The pyran-4-one core distinguishes this compound from quinoline-based analogues (e.g., C1–C7 in ). This difference may influence binding affinity to biological targets, solubility, and metabolic stability .

Substituent Variations

Piperazine Functionalization
  • Position of Halogenation : The 2-fluorophenyl group on the piperazine ring in the target compound contrasts with the 4-fluorophenyl substituent in C4 . Fluorine’s position affects electronic effects (e.g., electron-withdrawing nature) and steric interactions with target receptors.
  • Linker Groups: Unlike quinoline derivatives (e.g., C1–C7), which feature a carbonyl bridge between the quinoline and piperazine, the target compound employs a methylene (-CH$_2$-) linker. This may reduce conformational rigidity and alter pharmacophore geometry.
Aromatic Substituents
  • The 5-phenylmethoxy group on the pyranone core differs from the 2-chlorobenzyloxy substituent in the closely related compound 5-[(2-chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one (). Chlorine’s larger atomic radius and higher electronegativity compared to methoxy groups could influence lipophilicity and receptor binding kinetics.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Piperazine Substituent Key Functional Groups Characterization Methods Reference
Target Compound (RN: 898465-57-1) Pyran-4-one 2-Fluorophenyl 5-Phenylmethoxy $ ^1H $ NMR, HRMS*
C4 (Methyl 4-(4-(2-(4-Fluorophenyl)...) Quinoline 4-Fluorophenyl 4-Benzoate $ ^1H $ NMR, HRMS
5-[(2-Chlorobenzyl)oxy]-... (RN: 898465-57-1) Pyran-4-one 2-Fluorophenyl 2-Chlorobenzyloxy $ ^1H $ NMR, HRMS*

*Assumed based on analogous synthesis protocols.

Key Research Findings

  • Core Flexibility: The pyranone ring’s puckering () could confer dynamic conformational adaptability, unlike rigid quinolines, possibly improving binding to flexible active sites.
  • Synthetic Scalability : Ethyl acetate crystallization (used for analogues) is a scalable method, suggesting the target compound can be produced in high purity for preclinical studies .

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